molecular formula C11H11NO3 B13915821 1-(Methoxymethyl)-1H-indole-5-carboxylic acid CAS No. 739365-17-4

1-(Methoxymethyl)-1H-indole-5-carboxylic acid

Cat. No.: B13915821
CAS No.: 739365-17-4
M. Wt: 205.21 g/mol
InChI Key: VEJRRQOYEJZFEU-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method can be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

1-(Methoxymethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

1-(Methoxymethyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceutical drugs. Its derivatives are explored for their potential to treat various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group enhances its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Methoxymethyl)-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts specific chemical and biological properties that are not observed in pyrrole-based compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

739365-17-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(methoxymethyl)indole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-15-7-12-5-4-8-6-9(11(13)14)2-3-10(8)12/h2-6H,7H2,1H3,(H,13,14)

InChI Key

VEJRRQOYEJZFEU-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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